1-(2-Piperidin-2-yl-ethyl)-azepane

Description

Overview of Polycyclic Amines in Chemical Research

Polycyclic amines, organic compounds featuring multiple rings with at least one nitrogen atom, are a cornerstone of modern chemical research. Their rigid, three-dimensional structures provide unique scaffolds for the development of a wide array of functional molecules. These complex architectures are not merely synthetic curiosities; they are frequently associated with significant biological activity. acs.org For instance, polycyclic amines have been investigated for their potential as antiviral agents, with some demonstrating the ability to inhibit viral ion channels. mdpi.com Furthermore, their utility extends to medicinal chemistry as scaffolds for developing multi-functional drugs that can target multiple disease mechanisms simultaneously. nih.gov The synthesis of these intricate molecules often presents considerable challenges, driving the development of novel and efficient synthetic methodologies. researchgate.netresearchgate.net

Significance of Piperidine (B6355638) and Azepane Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govresearchgate.net Its prevalence underscores its importance as a "privileged scaffold" in drug discovery, meaning its structure is frequently found in biologically active compounds. acs.org The conformational flexibility of the piperidine ring allows it to interact favorably with a variety of biological targets. Numerous synthetic methods have been developed for the construction and functionalization of piperidine rings, reflecting their central role in organic synthesis. mdpi.com

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a different set of structural and conformational properties compared to piperidine. rsc.org The increased ring size provides greater flexibility and access to a different region of chemical space. Azepane derivatives have been explored for their potential in treating a range of conditions, including those affecting the central nervous system. researchgate.net The synthesis of azepanes can be more challenging than that of piperidines, often requiring specialized ring-expansion or cyclization strategies. rsc.orgchemicalbook.com

Structural Context of 1-(2-Piperidin-2-yl-ethyl)-azepane within N-Heterocyclic Chemistry

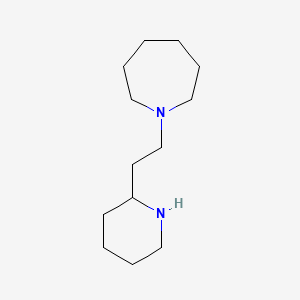

This compound is a fascinating molecule that combines both a piperidine and an azepane ring, linked by a flexible ethyl chain. This unique combination of two important N-heterocyclic scaffolds places it in a distinct position within the broader landscape of polycyclic amines. The presence of two basic nitrogen atoms, one in a six-membered ring and the other in a seven-membered ring, suggests the potential for complex coordination chemistry and multiple points of interaction with biological targets.

While specific research on the synthesis and properties of this compound is limited, its structural components are well-studied. The synthesis of such a molecule would likely involve multi-step organic reactions, including the formation of the piperidine and azepane rings through cyclization methods. The linkage of these two heterocyclic units would represent a key synthetic challenge.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| Boiling Point | 284.9±8.0 °C (Predicted) nih.gov |

| Density | 0.909±0.06 g/cm3 (Predicted) nih.gov |

| pKa | 10.52±0.10 (Predicted) nih.gov |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

Current Research Frontiers in the Synthesis and Investigation of Polycyclic Amines

The development of novel synthetic methods for the construction of polycyclic amines remains a vibrant area of research. Modern strategies often focus on efficiency, stereoselectivity, and the ability to generate molecular diversity. Domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, have emerged as a powerful tool for the rapid assembly of complex heterocyclic systems. researchgate.net Copper-catalyzed domino synthesis, for example, has shown great promise in this area. researchgate.net

Furthermore, electrochemical methods are being explored as a green and efficient alternative for the synthesis of N-heterocycles. researchgate.net These methods can often be carried out under mild conditions and avoid the use of harsh reagents.

In the context of medicinal chemistry, there is a growing interest in developing polycyclic amines as modulators of various biological targets. For instance, derivatives of piperidine and azepane have been synthesized and evaluated as ligands for histamine (B1213489) H3 receptors, which are implicated in a variety of neurological disorders. mdpi.com The unique three-dimensional shapes of polycyclic amines make them ideal candidates for targeting protein-protein interactions and other challenging biological targets. The exploration of simple, yet novel, polycyclic scaffolds continues to yield compounds with potent and interesting pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperidin-2-ylethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMDLOECCBETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reaction Pathways for 1 2 Piperidin 2 Yl Ethyl Azepane Formation

Reaction Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into the rates of the chemical reactions that lead to the formation of the target molecule. By examining how factors like temperature and solvent affect the reaction speed, researchers can deduce critical information about the reaction mechanism.

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are essential for characterizing the energy profile of a reaction. These values are typically derived from studying the reaction rate's dependence on temperature, often using the Arrhenius equation. For the N-alkylation reaction that forms the core structure of 1-(2-Piperidin-2-yl-ethyl)-azepane, these parameters reveal the energy barrier that must be overcome for the reaction to proceed. While specific experimental data for this exact compound is not broadly published, values can be estimated from similar bimolecular N-alkylation reactions of heterocyclic amines.

Table 1: Representative Activation Parameters for a Bimolecular N-Alkylation Reaction

| Parameter | Representative Value Range | Description |

| Activation Energy (Ea) | 60 - 100 kJ/mol | The minimum energy required for the reactants to transform into products. |

| Enthalpy of Activation (ΔH‡) | 55 - 95 kJ/mol | The change in enthalpy when the reactants form the activated complex. |

| Entropy of Activation (ΔS‡) | -80 to -120 J/(mol·K) | The change in entropy during the formation of the activated complex. A negative value suggests a more ordered transition state compared to the reactants. |

Note: The data presented are representative values for analogous SN2 reactions involving cyclic amines and are intended for illustrative purposes.

The solvent environment plays a critical role in the kinetics of the synthesis. The formation of this compound, which proceeds through a likely bimolecular nucleophilic substitution (SN2) mechanism, involves the development of charge in the transition state. The polarity of the solvent can stabilize or destabilize this transition state relative to the reactants, thereby altering the reaction rate. In general, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are known to accelerate SN2 reactions because they can solvate the cation without strongly hydrogen-bonding to the nucleophile, leaving it more reactive.

Elucidation of Reaction Intermediates and Transition States

Identifying the short-lived intermediates and the high-energy transition states is fundamental to confirming a proposed reaction mechanism. A combination of advanced spectroscopic methods and computational chemistry is often employed for this purpose.

Real-time monitoring of the reaction mixture using spectroscopic techniques allows for the direct observation of reactant consumption and product formation. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) or Proton Nuclear Magnetic Resonance (¹H NMR), can track the concentration changes of key functional groups. For instance, one could monitor the disappearance of the N-H proton signal from the piperidine (B6355638) reactant and the appearance of new signals corresponding to the methylene (B1212753) groups in the final product. This data provides direct evidence of the reaction's progress and can help identify any observable reaction intermediates.

Computational chemistry, particularly with methods like Density Functional Theory (DFT), offers powerful insights into reaction mechanisms at a molecular level. Scientists can model the potential energy surface of the reaction, mapping out the lowest energy path from reactants to products. These models can calculate the geometries and energies of the transition states and any intermediates involved in the formation of this compound. For example, a computational model could visualize the transition state where the nitrogen atom of one ring attacks the electrophilic carbon of the ethyl group attached to the other, providing precise bond lengths and angles at the peak of the energy barrier.

Table 2: Computationally Modeled Parameters for a Representative SN2 Transition State

| Parameter | Calculated Value | Significance |

| N---C Bond Distance (Forming) | ~2.1 Å | The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state. |

| C---Lg Bond Distance (Breaking) | ~2.0 Å | The distance between the carbon and the leaving group (e.g., a halide or tosylate). |

| N-C-C Bond Angle | ~109° | The bond angle approaches tetrahedral geometry at the central carbon. |

| Imaginary Frequency | -350 to -450 cm⁻¹ | A single negative frequency confirms the structure is a true first-order saddle point (a transition state). |

Note: These values are illustrative and derived from DFT calculations on analogous N-alkylation reactions.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysts are often indispensable for achieving practical and efficient synthesis of complex molecules like this compound. They can dramatically increase the reaction rate and, more importantly, control the selectivity, favoring the formation of the desired product over potential side products.

Photochemical Transformations in Polycyclic Amine Synthesis

Photochemical reactions utilize light energy to access electronically excited states of molecules, enabling transformations that are often difficult or impossible to achieve through conventional thermal methods. acs.org This input of energy allows for the formation of strained and unique molecular architectures from relatively simple precursors, making photochemistry a powerful tool for constructing complex polycyclic and heterocyclic scaffolds. acs.orgnih.gov The synthesis of intricate amine structures, such as this compound, can benefit significantly from these strategies, which often proceed with high efficiency and stereochemical control. acs.org Key photochemical reactions applicable to the formation of polycyclic amines include intramolecular cycloadditions and rearrangements, which are instrumental in building the core heterocyclic systems. nih.govmdpi.com

One of the most prominent photochemical processes in organic synthesis is the Norrish-type reaction of ketones and aldehydes. wikipedia.org These reactions are broadly categorized into Type I and Type II. The Norrish Type I reaction involves the cleavage of the α-carbon bond to the carbonyl group, forming two radical intermediates. wikipedia.org In contrast, the Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative (a process known as the Norrish-Yang reaction) or cleave to yield an enol and an alkene. wikipedia.org

The Norrish-Yang reaction is particularly relevant for the synthesis of nitrogen-containing heterocycles. chinesechemsoc.org For instance, the irradiation of N-substituted α-ketoamides can initiate a Norrish-Yang cyclization to produce α-hydroxy-β-lactams. chemicalbook.comresearchgate.net These lactams are versatile intermediates that can be further elaborated. This strategy has been successfully applied to precursors containing piperidine and azepane rings, demonstrating its utility in constructing such systems. chinesechemsoc.orgresearchgate.net For example, an azepane-based ketoamide can undergo this reaction to furnish a bicyclic α-hydroxy-β-lactam with high diastereoselectivity. chinesechemsoc.org

Another powerful photochemical method is the [2+2] photocycloaddition, which can occur between two alkene units or between an alkene and a carbonyl group (the Paternò-Büchi reaction). nih.gov Intramolecular [2+2] photocycloadditions are particularly effective for creating fused bicyclic systems. researchgate.net In the context of polycyclic amine synthesis, a diene substrate containing a nitrogen tether can be irradiated to form a bicyclic piperidinone. mdpi.com These resulting structures can then be readily converted to the corresponding piperidines through reduction. mdpi.comresearchgate.net This approach is scalable and has been used in the synthesis of key components of pharmaceutical agents. mdpi.com

Visible-light photoredox catalysis has also emerged as a robust strategy for the functionalization of amines and the formation of C-C and C-N bonds. acs.orgrsc.org This technique uses a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. acs.org For example, the α-C–H bonds of saturated N-heterocycles like piperidine and azepane can be functionalized through photocatalytic oxidation. chemrxiv.org This allows for the introduction of hydroxyl groups or the formation of enecarbamates, which are valuable handles for further synthetic manipulations. chemrxiv.org Such methods could be envisioned for coupling a pre-formed piperidine unit with an azepane precursor.

The table below summarizes key findings from studies on relevant photochemical reactions for the synthesis of heterocyclic and polycyclic amine frameworks.

| Reaction Type | Substrate Type | Photocatalyst/Conditions | Product Type | Yield (%) | Ref |

| Norrish-Yang Cyclization | Azepane-based ketoamide | Chiral Lewis Acid, light | trans-Oxazolidinone | 64 | chinesechemsoc.org |

| Norrish-Yang Cyclization | Piperidine-derived 2-oxophenylacetamide | Visible light | α-hydroxy-β-lactam | Not specified | researchgate.net |

| [2+2] Photocycloaddition | Diene with nitrogen tether | UV irradiation | Bicyclic piperidinone | Not specified | mdpi.com |

| Photocatalytic α-Hydroxylation | N-Boc-azepane | fac-Ir(ppy)₃, O₂ | α-hydroxy-azepane | 62 | chemrxiv.org |

| Photocatalytic α-Hydroxylation | N-Boc-piperidine | fac-Ir(ppy)₃, O₂ | α-hydroxy-piperidine | 24-62 | chemrxiv.org |

| Photoredox C-C Coupling | Cyclic alkanes & Chloroformates | Ni catalyst, Ir photocatalyst | Alkylated esters | Good | nih.gov |

These photochemical strategies offer powerful and often complementary routes to complex amine structures. The ability to form key C-C and C-N bonds and to construct heterocyclic rings with high stereocontrol under mild conditions highlights the synthetic potential of photochemistry in accessing elaborate molecules like this compound. acs.orgrsc.org Mechanistic investigations, sometimes employing advanced techniques like time-resolved mass spectrometry, continue to deepen the understanding of these complex transformations, paving the way for new synthetic applications. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 2 Piperidin 2 Yl Ethyl Azepane

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. acs.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are often employed to gently ionize the molecule, preserving its structure while preparing it for mass analysis. acs.orgmdpi.com For 1-(2-Piperidin-2-yl-ethyl)-azepane, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₃H₂₆N₂. This data is critical for confirming the identity of the synthesized compound and for differentiating it from potential isomers or byproducts.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1D and 2D NMR Experiments (e.g., COSY, TOCSY, ROESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of protons and carbons present in the molecule. cardiff.ac.uk For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) and azepane rings, as well as the ethyl linker. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the local environment of each proton. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms and their hybridization states. cardiff.ac.uk

Two-dimensional (2D) NMR experiments provide a more in-depth understanding of the molecular framework by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of protons within the piperidine and azepane rings and along the ethyl chain.

TOCSY (Total Correlation Spectroscopy) extends this by showing correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a specific ring system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For instance, ROESY can help to define the relative orientation of the substituents on the chiral center of the piperidine ring.

Advanced NMR Techniques for Complex Structural Features

For molecules with complex stereochemistry or overlapping signals in their 1D spectra, advanced NMR techniques are indispensable. Heteronuclear 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments are instrumental in piecing together the complete carbon skeleton of this compound and confirming the attachment points of the ethyl linker to the piperidine and azepane rings.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. indexcopernicus.comresearchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. researchgate.net In the FTIR spectrum of this compound, characteristic peaks would be observed for C-H stretching and bending vibrations of the aliphatic rings and the ethyl chain. The C-N stretching vibrations of the piperidine and azepane rings would also be present, typically in the fingerprint region of the spectrum. indexcopernicus.com The absence of certain peaks, such as those corresponding to C=O or N-H (if the nitrogens are fully substituted), can also provide important structural confirmation.

Hyphenated Chromatographic-Spectroscopic Techniques for Purity and Structural Information

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS), are powerful tools for analyzing complex mixtures and confirming the purity of a compound. unipd.it LC-MS can be used to separate this compound from any impurities or starting materials and then provide mass spectral data for each component. unipd.it This not only confirms the molecular weight of the target compound but also helps in identifying any related substances present in the sample. This combination of separation and detection is crucial for quality control and for ensuring the integrity of the sample used for further studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of analyzing non-volatile or thermally labile compounds like this compound, LC-MS is particularly advantageous. The compound is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system.

The separation is typically achieved on a reversed-phase column, such as a C18 column. A mobile phase gradient, often consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic component (e.g., acetonitrile (B52724) or methanol), is used to elute the compound from the column. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property under specific chromatographic conditions.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. In positive ion mode, the molecule would be expected to be protonated, yielding the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which allows for the determination of the elemental composition, further confirming the compound's identity.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structural components. For this compound, characteristic fragmentation would likely involve the cleavage of the ethyl linker and the opening or fragmentation of the piperidine and azepane rings.

Table 1: Representative LC-MS Parameters for Analysis of Piperidine and Azepane Derivatives

| Parameter | Typical Conditions |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan (for molecular weight determination) and MS/MS (for structural fragmentation) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful technique for separating and identifying chemical compounds. It is best suited for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially with derivatization to improve its volatility and chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into a heated inlet port, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). The column is housed in an oven, and a temperature program is used to facilitate the separation of components based on their boiling points and interactions with the column's stationary phase.

As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is the most common ionization method in GC-MS. This is a high-energy process that causes extensive fragmentation of the molecule. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a unique fingerprint for the compound. The molecular ion may be observed, but often the most valuable information for structural elucidation comes from the characteristic fragment ions.

For this compound, the EI mass spectrum would be expected to show fragments corresponding to the piperidine ring, the azepane ring, and the loss of various alkyl groups. The fragmentation pattern can be interpreted to piece together the structure of the original molecule. The retention time from the gas chromatogram provides an additional layer of identification when compared to a known standard.

Table 2: Representative GC-MS Parameters for Analysis of Piperidine and Azepane Derivatives

| Parameter | Typical Conditions |

| Chromatography System | Gas Chromatograph |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | An initial temperature hold followed by a ramp to a final temperature (e.g., 100 °C for 1 min, then ramp at 10 °C/min to 280 °C, hold for 5 min) |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Scan Range | m/z 40 - 550 |

| Transfer Line Temp | 280 °C |

Computational Chemistry and Theoretical Studies of 1 2 Piperidin 2 Yl Ethyl Azepane

Conformational Analysis and Energy Landscapes via Molecular Modeling and Dynamics Simulations

The compound 1-(2-Piperidin-2-yl-ethyl)-azepane possesses considerable conformational flexibility due to its two saturated rings and the rotatable bonds of the ethyl linker. researchgate.net Understanding its three-dimensional structure is key to understanding its properties.

Molecular modeling and molecular dynamics (MD) simulations are essential techniques for exploring the vast conformational space of such flexible molecules. researchgate.net These methods are used to generate a potential energy landscape, which maps the relative energies of different spatial arrangements (conformers). The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric and torsional strain, though boat and twist-boat conformations are also possible as higher-energy intermediates in the ring-inversion process. lumenlearning.comacs.org The seven-membered azepane ring is more flexible and can exist in several low-energy conformations, such as the twist-chair and boat-chair forms. chim.it MD simulations can track the movement of atoms over time, revealing the dynamic transitions between these different conformations and identifying the most populated states under given conditions.

The following table details the primary conformations for piperidine and azepane rings.

| Ring System | Conformation | Key Geometric Features |

| Piperidine | Chair | All bond angles are close to tetrahedral, minimizing angle strain. Staggered arrangement of C-H bonds minimizes torsional strain. |

| Boat | Eclipsed C-H bonds on four carbons and a "flagpole" steric interaction lead to higher energy. | |

| Twist-Boat | A slightly more stable intermediate between chair and boat forms, with reduced torsional and flagpole strain. | |

| Azepane | Twist-Chair | Generally considered the most stable conformation, minimizing transannular strain. |

| Boat-Chair | Another relatively low-energy conformation. | |

| Boat | Higher in energy due to steric and torsional strain. |

This table is synthesized from general knowledge of heterocyclic conformational analysis. lumenlearning.comacs.orgchim.it

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. nih.gov DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

For this compound, one would first perform a conformational search to identify the lowest-energy conformers. An average of the predicted NMR parameters, weighted by the Boltzmann population of each conformer, would then be calculated for comparison with experimental spectra. researchgate.net While specific experimental data for the title compound is not available, this validation approach is standard practice in chemical research. mdpi.comrsc.org A close match between the predicted and measured spectra provides strong evidence for the assigned structure.

The table below illustrates a hypothetical comparison of predicted versus experimental NMR data, based on studies of similar compounds. semanticscholar.org

| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

| Piperidine C2 | 60.5 | 60.1 |

| Piperidine C6 | 46.8 | 46.5 |

| Ethyl CH₂-N(azepane) | 55.4 | 55.2 |

| Azepane C2 | 53.1 | 52.8 |

| Azepane C7 | 48.2 | 47.9 |

This table is illustrative and does not represent real data for the title compound.

Investigation of Intermolecular Interactions and Complex Formation

The way a molecule interacts with its environment (e.g., solvent molecules, biological receptors) is governed by intermolecular forces. mdpi.com Computational modeling is a powerful tool for studying these non-covalent interactions. inventi.in For this compound, the two nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton on the piperidine ring can act as a hydrogen bond donor. nih.gov

Molecular docking simulations, a key computational technique, can predict how this molecule might bind to the active site of a protein. inventi.innih.gov These simulations place the ligand (the molecule) into the binding site of a receptor and score the different poses based on the strength of intermolecular interactions like hydrogen bonds and van der Waals forces. inventi.in Furthermore, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used on model systems to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of the binding. mdpi.comrsc.org

The primary sites for hydrogen bonding in this compound are detailed below.

| Functional Group | Role | Location |

| Piperidine N-H | Hydrogen Bond Donor | The proton on the secondary amine of the piperidine ring. |

| Piperidine Nitrogen | Hydrogen Bond Acceptor | The lone pair of electrons on the piperidine nitrogen. |

| Azepane Nitrogen | Hydrogen Bond Acceptor | The lone pair of electrons on the tertiary amine of the azepane ring. |

This table is based on the chemical structure of the title compound.

Theoretical Insights into Ring Strain and Stereoelectronic Effects within Piperidine and Azepane Systems

The structure, stability, and reactivity of cyclic molecules are heavily influenced by ring strain and stereoelectronic effects. acs.org The six-membered piperidine ring is relatively strain-free when in its preferred chair conformation. In contrast, the seven-membered azepane ring possesses significant ring strain due to deviations from ideal bond angles (angle strain) and unfavorable through-space interactions (transannular strain). rsc.orgresearchgate.net Computational studies can quantify this strain energy, helping to explain the relative stability and reactivity of the two ring systems.

Stereoelectronic effects involve the influence of orbital overlap on molecular geometry and reactivity. researchgate.net In the piperidine ring, substituents generally prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. lumenlearning.com Theoretical calculations can precisely quantify the energetic penalty of placing substituents in an axial position (A-values). These calculations also help in understanding more subtle effects, such as the gauche effect, which can influence the conformation of the ethyl linker connecting the two heterocyclic rings. chim.it Such theoretical insights are critical for rationalizing and predicting the chemical behavior of complex molecules like this compound. dntb.gov.ua

The table below provides context for the relative strain in the piperidine and azepane rings.

| Cycloalkane | Number of Atoms | Total Strain Energy (kcal/mol) |

| Cyclopentane | 5 | ~6.5 |

| Cyclohexane (Piperidine analogue) | 6 | ~0 |

| Cycloheptane (Azepane analogue) | 7 | ~6.2 |

| Cyclooctane | 8 | ~9.7 |

This table uses data for cycloalkanes as a proxy for the heterocyclic rings to illustrate the concept of ring strain. researchgate.net

Future Research Directions and Theoretical Applications of 1 2 Piperidin 2 Yl Ethyl Azepane Derivatives

Development of Novel Synthetic Routes to Polycyclic Amine Frameworks

The synthesis of complex polycyclic amines like 1-(2-Piperidin-2-yl-ethyl)-azepane, which typically involves multi-step organic reactions such as cyclization vulcanchem.com, is an area ripe for innovation. Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for constructing these intricate frameworks.

One promising direction is the application and refinement of oxidative Povarov reactions . This method facilitates the construction of polycyclic tetrahydroquinolines through a copper(I) bromide-catalyzed oxidation of N-aryl amines, enabling the dual functionalization of both C(sp³)–H and C(sp²)–H bonds. acs.orgacs.orgnih.gov Adapting this strategy could provide a rapid entry to derivatives of this compound by forming new fused rings on the existing scaffold.

Another key area is the stereoselective and regioselective ring expansion of piperidine (B6355638) precursors to yield azepane derivatives. researchgate.netrsc.org This strategy has been proven effective for creating diastereomerically pure azepanes and could be instrumental in controlling the stereochemistry of new, more complex analogs. rsc.org

Furthermore, diversity-oriented synthesis approaches, such as [4 + 2] and [3 + 2] annulations, offer powerful tools for generating a wide array of structurally complex polycyclic skeletons from common intermediates. mdpi.com Modern metal-catalyzed cyclization reactions, including those utilizing iron or cobalt, present additional pathways for the efficient formation of piperidine and other azacycles from linear precursors. mdpi.com

| Synthetic Strategy | Key Features | Potential Application to Target Scaffold |

| Oxidative Povarov Reaction | Copper-catalyzed; Dual C-H functionalization. acs.orgnih.gov | Rapid construction of fused aromatic rings on the piperidine or azepane moiety. |

| Piperidine Ring Expansion | Stereoselective and regioselective formation of azepanes. researchgate.netrsc.org | Controlled synthesis of chiral azepane-containing derivatives. |

| Diversity-Oriented Annulation | [4+2] and [3+2] cycloadditions to build complexity. mdpi.com | Generation of novel spiro- and fused-polycyclic derivatives. |

| Metal-Catalyzed Cyclization | Iron or Cobalt catalysis; Reductive amination or radical cyclization. mdpi.com | Efficient, one-pot synthesis of the core heterocyclic rings from acyclic starting materials. |

Exploration of the Compound as a Synthetic Building Block in Materials Science

The structural motifs present in this compound make it an attractive building block for the development of advanced materials. cymitquimica.comguidechem.com The presence of two tertiary amine groups provides sites for polymerization and incorporation into larger macromolecular structures.

Future research could explore the use of this compound and its derivatives as monomers for creating novel polymers or covalent organic frameworks (COFs) . The defined geometry and reactive sites of the molecule could lead to materials with tailored porosity, surface area, and chemical functionality. Such materials could find applications in gas storage, separation, or catalysis. fluorochem.co.uk

The compound's ability to coordinate with metal ions also suggests its potential use in the synthesis of metal-organic frameworks (MOFs) or as a ligand in functional materials for electronics. fluorochem.co.ukmdpi.com Additionally, related structures have been investigated for their potential in developing advanced materials due to their unique chemical properties, a path that derivatives of this compound could certainly follow. evitachem.com The inherent chemical stability and versatile reactivity of the related azepan-yl(piperidin-yl)methanone scaffold in material science underscores this potential. guidechem.com

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

To fully unlock the potential of this compound derivatives, a deep understanding of their reaction mechanisms, conformational preferences, and electronic properties is essential. Integrated approaches that combine experimental analysis with computational modeling are critical for gaining these insights.

For instance, studies on similar heterocyclic systems have successfully used a combination of biological assays and computational methods—such as molecular mechanics and PM3 Hamiltonian calculations—to elucidate the structural features responsible for specific biological interactions. nih.govacs.org Applying these techniques to derivatives of this compound could reveal the molecular basis for their reactivity and guide the design of new functional molecules.

The stereochemical and regiochemical outcomes of synthetic transformations, such as the piperidine ring expansion used to form azepanes, have been effectively investigated using semiempirical molecular orbital calculations. researchgate.netrsc.org Future work could employ more advanced methods like Density Functional Theory (DFT) to model transition states, calculate reaction energy barriers, and understand the origins of stereoselectivity in reactions involving these complex scaffolds. acs.org Such studies provide a powerful predictive tool for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers a powerful toolkit for predicting the reactivity and selectivity of new chemical entities before they are even synthesized. For N-heterocyclic compounds like this compound, theoretical methods can predict sites of electrophilic or nucleophilic attack, acidity of C-H bonds, and the most likely outcomes of various chemical transformations.

One established approach involves using calculated NMR chemical shifts and the energies of frontier molecular orbitals (HOMO/LUMO) to predict the regioselectivity of reactions like electrophilic aromatic substitution on heterocyclic systems. acs.org This methodology could be adapted to predict how derivatives of this compound would react under various conditions, saving significant experimental effort.

The Reactivity-Selectivity Principle (RSP) , which posits that more reactive species are generally less selective, provides a conceptual framework for understanding reaction outcomes. princeton.edu However, numerous exceptions exist, and computational modeling based on principles like the Bell-Evans-Polanyi relationship and Hammond's postulate can provide a more nuanced and accurate prediction of selectivity by analyzing the transition state structures and energies. princeton.eduacs.org Applying these theoretical models to the reactions of this compound would be a valuable area of future research.

Design of New Catalytic Systems for Heterocyclic Synthesis

The development of novel catalysts is a cornerstone of modern organic synthesis, and this is particularly true for the construction of N-heterocycles. mdpi.comnumberanalytics.com Future research will undoubtedly focus on designing new catalytic systems to synthesize derivatives of this compound with greater efficiency, selectivity, and sustainability.

A major trend is the move towards green catalytic methods , which involve the use of earth-abundant metal catalysts (e.g., copper, iron) and environmentally benign reaction conditions. mdpi.com The copper(I) bromide system used in oxidative Povarov reactions is one such example that could be further optimized. acs.orgnih.gov

Another significant avenue is the development of asymmetric catalytic systems to produce enantiomerically pure derivatives. This can be achieved through both metal-based catalysts with chiral ligands and organocatalysts. Chiral phosphoric acids (CPAs), for example, have emerged as powerful catalysts for the atroposelective synthesis of various heterocycles and could be adapted for reactions involving the this compound scaffold. acs.org Designing a catalyst that can effectively differentiate between the various reactive sites on this complex molecule remains a challenging but important goal.

| Catalyst Type | Area of Application | Key Advantages |

| Earth-Abundant Metal Catalysts (Cu, Fe) | Green synthesis of N-heterocycles. mdpi.com | Low cost, low toxicity, sustainable. |

| Chiral Phosphoric Acids (CPAs) | Asymmetric organocatalysis. acs.org | Metal-free, high enantioselectivity for specific reactions. |

| Palladium/Rhodium Catalysts | Cross-coupling and hydrogenation reactions. mdpi.commdpi.com | High efficiency and functional group tolerance. |

| Heterogeneous/Recoverable Catalysts | Sustainable synthesis protocols. mdpi.com | Ease of separation, catalyst recycling, reduced waste. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Piperidin-2-yl-ethyl)-azepane, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as alkylation or condensation. For example, a one-pot method involving heating precursor molecules (e.g., piperidine derivatives with azepane intermediates) at elevated temperatures (e.g., 90°C) with catalysts like DMF or propanol, monitored by TLC for reaction completion . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time. Limitations include side reactions due to steric hindrance from the piperidine-ethyl group, which may reduce purity .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation relies on H/C NMR (e.g., in DMSO/CCl mixtures for solubility) to confirm proton environments and carbon frameworks . Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) resolves 3D configurations, particularly for stereochemical assignments. Challenges include obtaining high-quality crystals due to the compound’s conformational flexibility . Additional techniques like FT-IR and mass spectrometry validate functional groups and molecular weight .

Q. What are the known physicochemical properties (e.g., logP, solubility) critical for its application in pharmacological studies?

- Methodological Answer : Key properties include logP (~3.56), indicating moderate lipophilicity suitable for blood-brain barrier penetration, and PSA (~49.06 Ų), reflecting hydrogen-bonding potential. Solubility in polar aprotic solvents (e.g., DMF) is critical for in vitro assays. These parameters are calculated using software like ChemAxon or experimentally determined via HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the stereoselectivity and yield of this compound?

- Methodological Answer : Stereoselective synthesis may employ chiral catalysts (e.g., BINOL-derived ligands) or enantioselective alkylation. Reaction optimization involves DOE (Design of Experiments) to test variables like temperature, solvent (e.g., 2-propanol vs. THF), and catalyst loading. For example, reducing reaction time while maintaining high pressure can minimize racemization . Advanced purification techniques (e.g., preparative HPLC with chiral columns) isolate enantiomers .

Q. What strategies are employed to resolve contradictions in reported biological activities across different in vitro and in vivo models?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, dosing). Systematic meta-analysis of data, coupled with dose-response validation in standardized models (e.g., primary neuronal cultures vs. transfected HEK cells), clarifies mechanisms. For instance, conflicting results in receptor binding assays may require orthogonal methods like SPR (Surface Plasmon Resonance) to confirm affinity .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of targets (e.g., serotonin receptors) predicts binding modes. QSAR models trained on piperidine-azepane derivatives identify critical substituents for affinity. MD simulations assess stability of ligand-receptor complexes, with force fields like CHARMM accounting for conformational flexibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.